Cas no 1261532-61-9 (2-(Chloromethyl)naphthalene-5-carboxylic acid)

2-(Chloromethyl)naphthalene-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)naphthalene-5-carboxylic acid
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- インチ: 1S/C12H9ClO2/c13-7-8-4-5-10-9(6-8)2-1-3-11(10)12(14)15/h1-6H,7H2,(H,14,15)
- InChIKey: XMNQVOPFUDNPAS-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC2=C(C(=O)O)C=CC=C2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3
2-(Chloromethyl)naphthalene-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219002110-1g |
2-(Chloromethyl)naphthalene-5-carboxylic acid |
1261532-61-9 | 98% | 1g |
$1786.10 | 2023-09-03 | |
Alichem | A219002110-500mg |
2-(Chloromethyl)naphthalene-5-carboxylic acid |
1261532-61-9 | 98% | 500mg |
$940.80 | 2023-09-03 |
2-(Chloromethyl)naphthalene-5-carboxylic acid 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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3. Caper tea
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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6. Book reviews
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
2-(Chloromethyl)naphthalene-5-carboxylic acidに関する追加情報
Introduction to 2-(Chloromethyl)naphthalene-5-carboxylic acid (CAS No. 1261532-61-9)
2-(Chloromethyl)naphthalene-5-carboxylic acid, with the chemical formula C₁₁H₇ClO₂, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug development. The presence of both a chloromethyl group and a carboxylic acid moiety makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of bioactive compounds.
The CAS number 1261532-61-9 provides a unique identifier for this chemical, ensuring precise referencing in scientific literature and industrial applications. Its molecular structure, featuring a naphthalene core substituted at the 5-position with a carboxylic acid group and at the 2-position with a chloromethyl group, imparts distinct reactivity that is exploited in various synthetic pathways.
In recent years, 2-(Chloromethyl)naphthalene-5-carboxylic acid has been explored as a precursor in the development of novel therapeutic agents. Its bifunctional nature allows for selective modifications, enabling chemists to tailor molecular architectures for specific biological targets. For instance, the chloromethyl group can undergo nucleophilic addition reactions, while the carboxylic acid can form esters or amides, facilitating the creation of diverse pharmacophores.
One of the most promising applications of this compound is in the synthesis of neuroprotective agents. Naphthalene derivatives have shown potential in mitigating neurodegenerative diseases due to their ability to interact with specific enzymatic systems. The introduction of functional groups such as chloromethyl and carboxylic acid enhances binding affinity and metabolic stability, making 2-(Chloromethyl)naphthalene-5-carboxylic acid a candidate for further derivatization into lead compounds.
Recent studies have highlighted its role in anticancer research as well. The naphthalene scaffold is known to exhibit cytotoxic properties, and modifications at the 2- and 5-positions can fine-tune these effects. Researchers have utilized this compound to develop small-molecule inhibitors targeting key pathways involved in tumor growth and proliferation. The chloromethyl group serves as a handle for further functionalization, allowing the construction of conjugates that enhance drug delivery and specificity.
The compound's utility extends beyond pharmaceuticals into materials science. Its ability to participate in cross-coupling reactions makes it valuable for synthesizing polymers with tailored properties. For example, it can be used to create functionalized polymers that exhibit enhanced biodegradability or mechanical strength, opening doors for applications in biomedical devices and sustainable materials.
In academic research, 2-(Chloromethyl)naphthalene-5-carboxylic acid has been employed as a model substrate to study reaction mechanisms and develop new catalytic systems. Its reactivity under various conditions provides insights into transition metal-catalyzed processes, which are pivotal in modern synthetic chemistry. Such studies contribute to the advancement of green chemistry principles by identifying more efficient and environmentally benign synthetic routes.
The pharmaceutical industry has also shown interest in this compound due to its potential as an intermediate for peptide mimetics. The carboxylic acid group can be coupled with amino acids or other biomolecules via amide bond formation, creating peptidomimetics that mimic natural bioactive peptides but with improved pharmacokinetic profiles. This approach is particularly relevant in developing treatments for inflammatory diseases and infections.
Another emerging area of research involves using 2-(Chloromethyl)naphthalene-5-carboxylic acid in photochemical applications. The naphthalene moiety absorbs light efficiently across multiple wavelengths, making it suitable for photoredox catalysis and other photochemical transformations. These reactions are gaining traction in organic synthesis due to their atom economy and mild reaction conditions.
From an industrial perspective, the demand for high-purity CAS No. 1261532-61-9 underscores its importance as a specialty chemical. Manufacturers focus on optimizing production processes to meet stringent quality standards required by pharmaceutical companies and research institutions. Advances in purification techniques have enabled scalable synthesis, ensuring consistent supply for downstream applications.
The safety profile of 2-(Chloromethyl)naphthalene-5-carboxylic acid is another critical consideration during its handling and application. While not classified as hazardous under normal conditions, appropriate precautions must be taken to prevent exposure during synthesis and handling. Standard laboratory practices, including the use of personal protective equipment (PPE) and fume hoods, are essential to ensure worker safety.
In conclusion, 2-(Chloromethyl)naphthalene-5-carboxylic acid represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse synthetic possibilities, making it indispensable in pharmaceutical research, materials science, and academic studies. As research continues to uncover new applications, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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